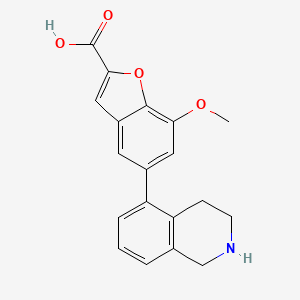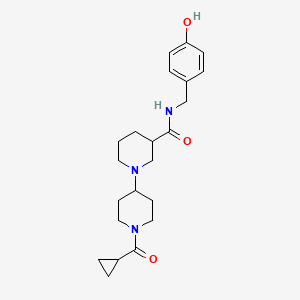
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid, also known as MTIQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid is not fully understood, but it is thought to act through multiple pathways. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, and to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, to improve motor function and cognitive performance, and to protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its chemical structure can be modified to improve its pharmacological properties. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid. It could be studied further in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, to determine its potential therapeutic effects. Its pharmacological properties could also be further optimized through chemical modification, and its mechanism of action could be elucidated through further studies. Additionally, its potential toxicity could be further investigated to determine its safety for use in humans.
Synthesemethoden
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-methoxyphenol with ethyl 2-bromoacetate, followed by the formation of the benzofuran ring through a cyclization reaction. The tetrahydroisoquinoline moiety is then added through a Pictet-Spengler reaction, and the carboxylic acid group is introduced through a hydrolysis reaction.
Wissenschaftliche Forschungsanwendungen
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid has been the subject of scientific research due to its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects, and has been studied in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
7-methoxy-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-16-8-12(7-13-9-17(19(21)22)24-18(13)16)14-4-2-3-11-10-20-6-5-15(11)14/h2-4,7-9,20H,5-6,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQJPIWFZXZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C3=CC=CC4=C3CCNC4)C=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5466403.png)
![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5466409.png)

![3-[(dimethylamino)methyl]-1-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5466432.png)
![2-(benzylsulfinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5466438.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466448.png)
![1-[4-biphenylyl(phenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5466452.png)
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5466459.png)
![3-(allylthio)-6-(3-bromo-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466462.png)
![3-hydroxy-3-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5466468.png)
![4-fluoro-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466479.png)
![N-[3-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5466487.png)
![[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5466488.png)